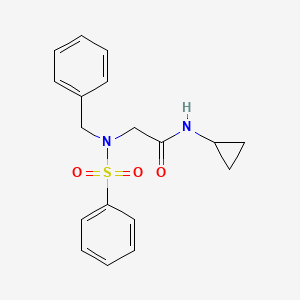
4-(6-chloro-2-fluoro-3-methylbenzyl)-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,4-benzodiazepine-2,5-dione derivatives, including those with specific substituents like in our compound of interest, often involves strategies such as coupling reactions of isatoic anhydride with alpha-amino ester for the core structure construction. Selective alkylation at different sites and the use of 2-nitrobenzoyl chloride as a synthetic equivalent for anthranilic acid facilitate the liquid-phase combinatorial synthesis of these compounds (Cheng et al., 2006). Parallel solid-phase synthesis methods and Ugi four-component condensation have also been employed for efficient and diverse synthesis (Nefzi et al., 2001) (Keating & Armstrong, 1996).
Molecular Structure Analysis
The molecular structure of 1,4-benzodiazepine-2,5-dione derivatives is characterized by a core benzodiazepine structure with various substituents that can influence the compound's properties and reactivity. The presence of substituents such as chloro, fluoro, and methyl groups can affect the molecule's electronic distribution and conformation, potentially impacting its biological activity and interaction with biological targets.
Chemical Reactions and Properties
1,4-benzodiazepine-2,5-dione derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitution, enabling the introduction of different functional groups and further diversification of the molecular structure (Ho et al., 2002). The reactivity of these compounds is central to their utility in synthesizing novel derivatives with potential therapeutic applications.
科学的研究の応用
Parallel Synthesis and Solid-Phase Synthesis
The parallel solid-phase synthesis of 4,5-dihydro-1H-1,4-benzodiazepine-2,3-diones, including structures related to 4-(6-chloro-2-fluoro-3-methylbenzyl)-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, demonstrates an efficient strategy utilizing resin-bound primary amine with various substituted o-nitrobenzaldehydes. This process highlights the significance of intramolecular cyclization in producing the desired compounds with high yields and excellent purities, indicating the potential for creating diverse benzodiazepine derivatives for scientific study and application (Nefzi, Ong, & Houghten, 2001).
Metabolic Profiling
The in vitro metabolic profile of a new α2-adrenergic agonist, PT-31, related to benzodiazepine structures, was investigated using rat and human liver microsomes. This study revealed the production of unknown oxidative metabolites, emphasizing the importance of understanding the metabolic pathways of such compounds. Understanding the metabolism of benzodiazepine derivatives can provide valuable insights into their pharmacokinetics, efficacy, safety, and elimination processes (Cardoso et al., 2019).
Anticancer Potential
A series of novel 1,5-benzodiazepine-2,4-dione derivatives, including those structurally related to the compound , were synthesized and tested for their antitumor activities against various human carcinoma cell lines. These studies highlight the potential use of benzodiazepine derivatives as novel lead scaffolds for anticancer drug development, showing that modifications of the benzodiazepine core structure can result in compounds with significant antitumor activities (Chen et al., 2014).
Theoretical Molecular Properties
Theoretical studies on benzodiazepine derivatives, including those structurally related to 4-(6-chloro-2-fluoro-3-methylbenzyl)-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, have been conducted to explore their molecular properties. Such studies provide insights into the reactivity, potential pharmacological interests, and mechanisms of action within biological systems. This research underlines the importance of understanding the fundamental properties of benzodiazepine compounds for their application in medicinal chemistry and drug design (Abirou et al., 2007).
特性
IUPAC Name |
4-[(6-chloro-2-fluoro-3-methylphenyl)methyl]-1-methyl-3H-1,4-benzodiazepine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c1-11-7-8-14(19)13(17(11)20)9-22-10-16(23)21(2)15-6-4-3-5-12(15)18(22)24/h3-8H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIHLRIRQGDERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)CN2CC(=O)N(C3=CC=CC=C3C2=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(dimethylamino)phenyl]-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5541411.png)






![4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5541470.png)
![(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541479.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541492.png)
![3-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5541499.png)